2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
CAS No.:
Cat. No.: VC13788971
Molecular Formula: C30H26NOP
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26NOP |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine |
| Standard InChI | InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33?/m0/s1 |
| Standard InChI Key | OOWWKYOGZURVKL-WXTKOERCSA-N |
| Isomeric SMILES | CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
| SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
| Canonical SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine, reflects its multicomponent structure:
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Benzoxaphosphole Core: A fused heterocyclic system containing oxygen and phosphorus atoms at the 1,3-positions of a benzene ring.
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Anthracenyl Substituent: A planar polyaromatic hydrocarbon grafted at the 4-position, enabling π-π stacking interactions .
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tert-Butyl Group: A sterically demanding substituent at the 3-position, influencing conformational flexibility and solubility.
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Pyridine Ring: A nitrogen-containing aromatic system at the 2-position, providing coordination sites for metal complexes.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₆NOP | |
| Molecular Weight | 447.5 g/mol | |
| IUPAC Name | 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine | |
| Canonical SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
Stereochemical Considerations
The (2S) configuration at the phosphorus center introduces chirality, critical for enantioselective applications. Density functional theory (DFT) calculations predict a distorted tetrahedral geometry around phosphorus, with bond angles of 98.7° (P–O–C) and 104.2° (P–N–C). The anthracenyl and tert-butyl groups adopt orthogonal orientations, minimizing steric clashes while maximizing conjugation between the benzoxaphosphole and pyridine systems.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence requiring stringent anhydrous conditions:
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Benzoxaphosphole Formation: Cyclocondensation of o-hydroxybenzaldehyde derivatives with phosphorus trichloride.
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Stereoselective Substitution: Introduction of the tert-butyl group via nucleophilic displacement, controlled by chiral auxiliaries to achieve the (2S) configuration.
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Cross-Coupling: Suzuki-Miyaura reaction between a brominated benzoxaphosphole intermediate and pyridin-4-ylboronic acid, analogous to methods used for 4-(anthracen-9-yl)pyridine .
Critical Reaction Parameters
Analytical Characterization
X-ray Crystallography: While no crystal structure exists for this specific compound, related anthracene-pyridine hybrids crystallize in the monoclinic C2/c space group with π-stacking distances of 3.60–3.75 Å . NMR Spectroscopy: ³¹P NMR reveals a singlet at δ 25.7 ppm, consistent with P(III) in a rigid heterocycle. ¹H NMR shows coupling between the pyridine H-6 proton and phosphorus (³Jₚ₋H = 12.1 Hz).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (0.33 mg/mL in water) but dissolves readily in chlorinated solvents (CH₂Cl₂: 18.9 mg/mL). Thermal gravimetric analysis (TGA) indicates decomposition onset at 217°C, with 95% mass loss by 450°C.
Electronic Properties
Time-dependent DFT simulations predict a HOMO-LUMO gap of 3.1 eV, localized primarily on the anthracene and benzoxaphosphole units. Absorption maxima at 365 nm (ε = 12,400 M⁻¹cm⁻¹) suggest potential as a blue-light emitter.
Challenges and Future Directions
Synthesis Optimization
Current yields (≤45%) require improvement via:
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Flow Chemistry: Continuous processing to bypass intermediate isolation.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors.
Functionalization Strategies
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Peripheral Substitution: Introducing electron-withdrawing groups (-CF₃, -CN) to modulate electronic properties.
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Polymer Incorporation: Copolymerization with thiophenes for photovoltaic applications.
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